A-802715

描述

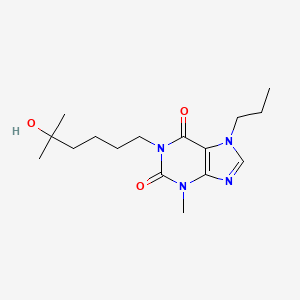

Structure

3D Structure

属性

IUPAC Name |

1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11,23H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKAARSDXHSHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148237 | |

| Record name | A 802715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107767-58-8 | |

| Record name | A 802715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107767588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 802715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-803467: A Deep Dive into the Mechanism of Action of a Selective Nav1.8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of A-803467, a potent and selective blocker of the voltage-gated sodium channel Nav1.8. A-803467 has demonstrated significant potential in preclinical models of neuropathic and inflammatory pain. This document details its molecular interactions, summarizes key quantitative data, outlines experimental protocols, and visualizes its mechanism and experimental application.

Core Mechanism of Action

A-803467 is a small molecule that acts as a potent and selective antagonist of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel Nav1.8.[1][2][3][4][5] This channel is predominantly expressed in the peripheral sensory neurons, specifically the nociceptors, which are responsible for transmitting pain signals.[6] Nav1.8 plays a crucial role in the generation and propagation of action potentials in these neurons, particularly in pathological pain states.[6][7]

The mechanism of A-803467 involves binding to the Nav1.8 channel and inhibiting the influx of sodium ions, which is essential for the depolarization phase of the action potential.[6] By blocking this channel, A-803467 effectively reduces the excitability of pain-sensing neurons, thereby attenuating the transmission of pain signals.[2][7] The selectivity of A-803467 for Nav1.8 over other sodium channel subtypes, such as Nav1.2, Nav1.3, Nav1.5, and Nav1.7, is a key feature that suggests a reduced potential for central nervous system and cardiovascular side effects.[3][4][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and efficacy data for A-803467.

Table 1: In Vitro Potency of A-803467 on Human Sodium Channel Subtypes

| Channel Subtype | IC50 (nM) |

| Nav1.8 | 8[1][3][4][5] |

| Nav1.2 | >1000[3][4][5] |

| Nav1.3 | >1000[3][4][5] |

| Nav1.5 | >1000[3][4][5] |

| Nav1.7 | >1000[3][4][5] |

Table 2: In Vivo Efficacy of A-803467 in Rat Models of Pain

| Pain Model | Route of Administration | ED50 (mg/kg) |

| Spinal Nerve Ligation (Neuropathic Pain) | i.p. | 47[3][5] |

| Sciatic Nerve Injury (Neuropathic Pain) | i.p. | 85[3][5] |

| Capsaicin-induced Secondary Allodynia (Neuropathic Pain) | i.p. | ~100[3][5] |

| Complete Freund's Adjuvant (Inflammatory Pain) | i.p. | 41[3][5] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed mechanism of action of A-803467 in the context of pain signaling.

Caption: A-803467 blocks Nav1.8 channels on nociceptive neurons, inhibiting pain signaling.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is used to measure the inhibitory effect of A-803467 on Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Preparation:

-

HEK293 cells stably expressing the human SCN10A gene (encoding Nav1.8) are cultured in standard conditions (37°C, 5% CO2).

-

Cells are plated on glass coverslips 24-48 hours prior to recording.

2. Electrophysiological Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with an internal solution (e.g., containing in mM: 140 K-Gluconate, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH 7.3 with KOH).

-

The coverslip is placed in a recording chamber perfused with an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH).

-

A giga-ohm seal is formed between the pipette and a single cell, and the whole-cell configuration is established.

-

The cell is voltage-clamped at a holding potential of -100 mV.

3. Compound Application and Data Acquisition:

-

Nav1.8 currents are elicited by a depolarizing step to 0 mV for 50 ms.

-

A-803467 is applied at increasing concentrations through the perfusion system.

-

The peak inward current is measured at each concentration after the block has reached a steady state.

4. Data Analysis:

-

The percentage of current inhibition is calculated for each concentration.

-

The data are fitted to the Hill equation to determine the IC50 value.

Caption: Workflow for determining the IC50 of A-803467 using whole-cell patch-clamp.

In Vivo Rodent Models of Pain for ED50 Determination

These protocols are used to assess the analgesic efficacy of A-803467 in preclinical models of pain.[8]

1. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:

-

Induction: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated.

-

Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is determined.

-

Compound Administration: A-803467 or vehicle is administered (e.g., intraperitoneally).

-

Efficacy Measurement: The paw withdrawal threshold is re-assessed at various time points after compound administration.

2. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

-

Induction: CFA is injected into the plantar surface of a rat's hind paw, inducing localized inflammation.

-

Assessment: Thermal hyperalgesia (increased sensitivity to a painful heat stimulus) is measured using a plantar test apparatus. The paw withdrawal latency is determined.

-

Compound Administration: A-803467 or vehicle is administered.

-

Efficacy Measurement: The paw withdrawal latency is re-assessed at various time points after compound administration.

3. Data Analysis:

-

The dose-response relationship is determined by testing a range of A-803467 doses.

-

The ED50 (the dose that produces 50% of the maximum effect) is calculated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drpress.org [drpress.org]

- 7. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What in vivo models are used for pain studies? [synapse.patsnap.com]

An In-depth Technical Guide to the P2X7 Receptor Binding Affinity of A-740003

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "A-802715" did not yield any publicly available data. Consequently, this guide focuses on the well-characterized and potent P2X7 receptor antagonist, A-740003 , as a representative molecule to fulfill the core requirements of this technical guide.

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological signaling pathways. Its activation by high concentrations of extracellular ATP triggers a cascade of events, including cation influx, cytokine release, and in some cases, pore formation leading to cell death. This makes the P2X7 receptor a compelling target for therapeutic intervention in a range of diseases, including chronic pain, neurodegenerative disorders, and inflammatory conditions. A-740003 is a potent and selective antagonist of the P2X7 receptor, and its well-documented pharmacological profile makes it an invaluable tool for studying P2X7 receptor function and for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the binding affinity and functional characterization of A-740003. It includes detailed experimental protocols for key assays, quantitative data presented in a clear tabular format, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data Presentation

The binding affinity and functional potency of A-740003 have been determined across various species and experimental platforms. The following tables summarize the key quantitative data for easy comparison.

| Parameter | Species | Assay | Value (nM) | Reference |

| IC50 | Rat | Calcium Influx | 18 | |

| IC50 | Human | Calcium Influx | 40 | |

| IC50 | Human (THP-1 cells) | IL-1β Release | 156 | |

| IC50 | Human (THP-1 cells) | Pore Formation (dye uptake) | 92 |

Table 1: Binding Affinity and Functional Potency of A-740003 at the P2X7 Receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the interaction of A-740003 with the P2X7 receptor.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of A-740003 for the P2X7 receptor using a radiolabeled ligand, such as [³H]A-740003.

Materials:

-

HEK293 cells stably expressing the human or rat P2X7 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂).

-

Radioligand: [³H]A-740003.

-

Non-labeled A-740003 (for competition).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-P2X7 cells to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A-740003 at various concentrations (for competition curve).

-

A fixed concentration of [³H]A-740003 (typically at or below its Kd).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the concentration of unlabeled A-740003.

-

Calculate the IC

-

In Vivo Pharmacokinetics of A-802715: A Review of Available Data

Despite a comprehensive search of publicly available scientific literature, specific in vivo pharmacokinetic data for the compound A-802715 is not available. While general information regarding its chemical nature and in vitro toxicity has been reported, detailed studies characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in animal models have not been published.

This compound is identified as a methylxanthine derivative.[1] In vitro studies have determined its toxicity (TD50) to be in the range of 0.9-1.1 mM in human melanoma and squamous cell carcinoma cell lines.[1] Furthermore, research indicates that this compound can enhance the irradiation-induced suppression of S-phase entry in p53 wild-type cells and may prolong the G2/M cell cycle block.[1]

For researchers planning in vivo investigations, formulation guidance for this compound is available, suggesting solvents and co-solvents for creating solutions suitable for animal administration.[1] These protocols aim to achieve clear solutions at concentrations of at least 7.5 mg/mL.[1] However, the absence of published in vivo pharmacokinetic studies means that critical parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability remain unknown.

General Principles of In Vivo Pharmacokinetic Studies

While specific data for this compound is lacking, a general understanding of in vivo pharmacokinetic studies can provide a framework for future research. These studies are crucial in drug development to understand how a compound behaves within a living organism.

Experimental Protocols

A typical in vivo pharmacokinetic study involves the following key steps:

-

Animal Model Selection: The choice of animal model (e.g., mice, rats, dogs, non-human primates) is critical and depends on the research question and the relevance of the model to human physiology.[2][3]

-

Dosing and Administration: The compound is administered through a specific route (e.g., intravenous, oral, intraperitoneal) at a defined dose.[4] The formulation of the compound is crucial for ensuring accurate and reproducible dosing.[1]

-

Sample Collection: Blood, plasma, or serum samples are collected at various time points after administration. Urine and feces may also be collected to assess excretion pathways.

-

Bioanalytical Method: A sensitive and specific analytical method, often high-performance liquid chromatography-mass spectrometry (HPLC-MS), is developed and validated to quantify the concentration of the drug and its metabolites in the biological samples.

-

Pharmacokinetic Analysis: The concentration-time data is analyzed using specialized software to determine key pharmacokinetic parameters.[5][6][7][8]

The workflow for a typical in vivo pharmacokinetic study is illustrated in the diagram below.

Future Directions

To elucidate the pharmacokinetic profile of this compound, dedicated in vivo studies are required. Such studies would be instrumental in understanding its potential as a therapeutic agent and would provide the necessary data to guide dose selection and administration schedules for further preclinical and potentially clinical investigations. Researchers interested in this compound would need to conduct these studies to generate the quantitative data necessary for a comprehensive understanding of its in vivo behavior.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. help.benchling.com [help.benchling.com]

- 5. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. auc cmax tmax: Topics by Science.gov [science.gov]

- 7. Evaluation of different indirect measures of rate of drug absorption in comparative pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A-802715 and Neuroinflammation: A Review of an Enigmatic Methylxanthine Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-802715 is a methylxanthine derivative that has been anecdotally described as possessing anti-inflammatory properties. However, a comprehensive review of publicly available scientific literature reveals a significant lack of data to support its use or specific mechanism of action in the context of neuroinflammation research. While the broader class of methylxanthines has been studied for their neuroprotective and anti-inflammatory effects, specific information regarding this compound in this field is conspicuously absent. This document summarizes the limited available information on this compound and provides a general overview of the potential role of methylxanthines in neuroinflammation, while highlighting the critical knowledge gaps concerning the specific compound .

This compound: Unsubstantiated Claims and Limited Data

A singular commercial vendor of this compound claims that the compound "decreases the endogenous formation and blood levels of pro-inflammatory substances and increases the formation and blood levels of anti-inflammatory substances such as interleukin 10 receptor and tumor necrosis factor receptor". This assertion, if substantiated, would suggest a potential therapeutic role for this compound in inflammatory conditions, including neuroinflammation. However, extensive searches of scientific databases and patent literature have failed to uncover any primary research that validates these claims or elucidates the underlying molecular mechanisms.

The only peer-reviewed publication found to mention this compound is a study by Bohm L, et al., published in Biochimica et Biophysica Acta in 2000. This research focused on the influence of this compound and other methylxanthines on the cell cycle of human cancer cell lines following irradiation. The study's findings are confined to the field of oncology and do not provide any information relevant to neuroinflammatory processes, such as the activation of microglia or astrocytes, or the modulation of cytokine release in the central nervous system (CNS).

The General Role of Methylxanthines in Neuroinflammation

While specific data on this compound is lacking, the broader class of methylxanthine derivatives has been investigated for its effects on the CNS, with some demonstrating neuroprotective and anti-inflammatory properties. These compounds, which include well-known substances like caffeine (B1668208) and theophylline, can cross the blood-brain barrier and exert their effects through several mechanisms.

The primary mechanisms of action for many methylxanthines include:

-

Adenosine (B11128) Receptor Antagonism: Adenosine receptors, particularly the A1 and A2A subtypes, are widely expressed in the brain and play a crucial role in modulating neuronal activity and inflammation. By blocking these receptors, methylxanthines can influence neurotransmitter release and glial cell function.

-

Phosphodiesterase (PDE) Inhibition: Some methylxanthines can inhibit PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers are involved in a wide range of cellular processes, including the regulation of inflammatory responses.

These mechanisms can theoretically impact neuroinflammatory pathways by:

-

Modulating Microglial Activation: Microglia, the resident immune cells of the CNS, play a central role in initiating and resolving neuroinflammation. Their activation state can be influenced by adenosine signaling and intracellular cyclic nucleotide levels.

-

Regulating Cytokine Production: Methylxanthines have been shown in some contexts to modulate the production of both pro- and anti-inflammatory cytokines.

It is important to reiterate that these are general properties of the methylxanthine class, and it cannot be assumed that this compound shares these specific activities or potencies in the context of neuroinflammation without direct experimental evidence.

Conclusion and Future Directions

The initial

The Role of A-802715 in Neuropathic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from nerve injury, remains a significant therapeutic challenge. A promising avenue for the development of novel analgesics is the targeted blockade of specific voltage-gated sodium channels expressed in nociceptive neurons. This technical guide delves into the preclinical evidence supporting the role of A-802715, a potent and selective antagonist of the Nav1.8 sodium channel, in attenuating neuropathic pain. We will explore its mechanism of action, summarize key quantitative data from relevant preclinical models, and provide detailed experimental protocols for assessing its efficacy. This document aims to provide a comprehensive resource for researchers and professionals involved in the discovery and development of next-generation pain therapeutics.

Introduction: The Nav1.8 Channel as a Therapeutic Target

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) C- and Aδ-fibers, which are primary afferent neurons responsible for transmitting noxious stimuli.[1][2][3] In neuropathic pain states, Nav1.8 channels exhibit altered expression and gating properties, contributing to the hyperexcitability of sensory neurons and the generation of ectopic discharges, which are hallmarks of neuropathic pain.[4][5]

This compound is a small molecule antagonist that demonstrates high potency and selectivity for the Nav1.8 sodium channel. By specifically blocking this channel, this compound aims to reduce the aberrant firing of nociceptive neurons without affecting other sodium channel subtypes that are critical for normal physiological functions in the central nervous system and other tissues. This targeted approach holds the potential for a more favorable side-effect profile compared to non-selective sodium channel blockers currently used in the clinic.

Mechanism of Action of this compound

This compound exerts its analgesic effect by directly binding to and inhibiting the Nav1.8 sodium channel. This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of the action potential. The result is a dampening of neuronal excitability and a reduction in the frequency of action potential firing in response to noxious stimuli.[6][7]

The primary mechanism involves:

-

Direct Channel Blockade: this compound physically occludes the pore of the Nav1.8 channel, preventing sodium ion conductance.

-

State-Dependent Inhibition: Like many sodium channel blockers, the affinity of this compound for the Nav1.8 channel may be higher when the channel is in the open or inactivated state, which are more prevalent during periods of high-frequency firing characteristic of neuropathic pain. This use-dependent blockade allows for a more targeted effect on hyperactive neurons.

Signaling Pathway

The signaling pathway through which this compound alleviates neuropathic pain is direct and localized to the primary sensory neuron.

Figure 1: Signaling pathway of this compound in neuropathic pain.

Quantitative Data in Preclinical Models

| Compound | Assay | Species | IC50 | Reference |

| A-803467 | Human Nav1.8 (recombinant) | - | 8 nM | [8] |

| Rat TTX-R current (DRG neurons) | Rat | 140 nM | [8] |

Table 1: In Vitro Potency of the Nav1.8 Blocker A-803467.

| Neuropathic Pain Model | Species | Endpoint | Route | ED50 (mg/kg) | Reference |

| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | i.p. | 47 | [8] |

| Sciatic Nerve Injury (SNI) | Rat | Mechanical Allodynia | i.p. | 85 | [8] |

| Capsaicin-induced secondary allodynia | Rat | Mechanical Allodynia | i.p. | ~100 | [8] |

| Complete Freund's Adjuvant (CFA) | Rat | Thermal Hyperalgesia | i.p. | 41 | [8] |

Table 2: In Vivo Efficacy of the Nav1.8 Blocker A-803467 in Rat Pain Models.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of Nav1.8 antagonists in rodent models of neuropathic pain.

Animal Models of Neuropathic Pain

This model produces a long-lasting and robust mechanical allodynia and thermal hyperalgesia.[1][9][10][11][12]

Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Preparation: Place the animal in a prone position and make a midline incision at the L4-S2 level.

-

Exposure of Spinal Nerves: Separate the left paraspinal muscles from the spinous processes and remove the L6 transverse process to expose the L4 and L5 spinal nerves.

-

Ligation: Isolate the L5 and L6 spinal nerves and tightly ligate them with a 4-0 to 6-0 silk suture.

-

Closure: Suture the muscle and skin layers.

-

Sham Control: Perform the same surgical procedure without the nerve ligation.

This model results in a highly reproducible and long-lasting mechanical hypersensitivity.[13][14][15]

Procedure:

-

Anesthesia: Anesthetize the mouse or rat.

-

Surgical Preparation: Make an incision on the lateral surface of the thigh.

-

Exposure of Sciatic Nerve: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Ligation and Transection: Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

-

Closure: Suture the muscle and skin layers.

-

Sham Control: Expose the sciatic nerve and its branches without performing the ligation and transection.

Behavioral Assays for Pain Assessment

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[2][4][16][17][18]

Procedure:

-

Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.

This test measures the latency to withdraw from a radiant heat source.[3][19][20][21][22]

Procedure:

-

Acclimation: Place the animal in a glass-floored testing chamber and allow it to acclimate.

-

Stimulation: Position a radiant heat source beneath the glass floor, directly under the plantar surface of the hind paw.

-

Response: The test measures the time it takes for the animal to withdraw its paw. A cut-off time is used to prevent tissue damage.

-

Measurement: The withdrawal latency is recorded automatically.

Experimental Workflow Diagram

Figure 2: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The selective blockade of the Nav1.8 sodium channel presents a compelling strategy for the treatment of neuropathic pain. Preclinical data for the Nav1.8 antagonist A-803467, a close analog of this compound, demonstrates significant efficacy in well-established rodent models of neuropathic pain. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other selective Nav1.8 inhibitors.

Future research should focus on:

-

Obtaining and publishing specific quantitative efficacy and pharmacokinetic data for this compound.

-

Evaluating the efficacy of this compound in a broader range of neuropathic pain models, including those related to chemotherapy-induced neuropathy and diabetic neuropathy.

-

Investigating the potential for combination therapies to enhance analgesic efficacy.

-

Translating these promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in patients with neuropathic pain.

By advancing our understanding of the role of Nav1.8 in neuropathic pain and rigorously evaluating selective blockers like this compound, the scientific community can move closer to developing novel, effective, and safe treatments for this debilitating condition.

References

- 1. iasp-pain.org [iasp-pain.org]

- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]

- 10. Spinal Nerve Ligation Model [bio-protocol.org]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. criver.com [criver.com]

- 13. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]

- 15. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]

- 16. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]

- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 19. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]

- 20. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 22. A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

A-802715 and Its Position in the Landscape of Purinergic Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methylxanthine derivative A-802715 and its relationship with purinergic signaling pathways, a critical communication network in inflammatory processes. While this compound has demonstrated effects on modulating inflammatory mediators, current scientific literature does not establish a direct interaction with purinergic receptors. This document will first detail the known characteristics of this compound. It will then provide an in-depth exploration of purinergic signaling, with a particular focus on the P2X7 receptor, a key therapeutic target in inflammation. To illustrate the methodologies used in this field, the guide will present quantitative data and detailed experimental protocols for well-characterized P2X7 receptor antagonists. Diagrams of the P2X7 signaling cascade and a standard experimental workflow are included to provide a clear visual representation of these complex processes.

This compound: A Methylxanthine Derivative with Anti-inflammatory Properties

This compound is a novel methylxanthine derivative.[1] Studies have shown that it can modulate the levels of inflammatory substances, leading to a decrease in the endogenous formation and blood levels of pro-inflammatory mediators and an increase in the formation and blood levels of anti-inflammatory molecules, such as the interleukin-10 receptor and tumor necrosis factor receptor.[1] Methylxanthines as a class are known to be competitive nonselective phosphodiesterase inhibitors and nonselective adenosine (B11128) receptor antagonists.

At present, there is no direct evidence in the scientific literature to suggest that this compound exerts its effects through the modulation of purinergic P2X or P2Y receptors. Its anti-inflammatory actions are more likely attributable to the established mechanisms of methylxanthines, such as adenosine receptor antagonism or phosphodiesterase inhibition.

Purinergic Signaling Pathways: A Primer

Purinergic signaling is a form of extracellular signaling mediated by purine (B94841) nucleosides and nucleotides such as adenosine and adenosine triphosphate (ATP). These molecules are released from cells under physiological and pathological conditions and act on specific purinergic receptors, which are broadly divided into two families: P1 receptors (responsive to adenosine) and P2 receptors (responsive to ATP and other nucleotides).

The P2 receptor family is further subdivided into two distinct groups:

-

P2Y receptors: G-protein coupled receptors that mediate a wide range of cellular responses through second messenger signaling cascades.

-

P2X receptors: Ligand-gated ion channels that, upon activation by ATP, allow the rapid influx of cations (Na⁺ and Ca²⁺) and efflux of K⁺, leading to membrane depolarization and the initiation of various downstream cellular events.

The P2X7 Receptor: A Key Player in Inflammation

Among the seven subtypes of P2X receptors (P2X1-7), the P2X7 receptor stands out for its unique properties and significant role in inflammatory and immune responses. Activation of the P2X7 receptor, which requires relatively high concentrations of extracellular ATP, can trigger a multitude of cellular events, including:

-

Inflammasome Activation: P2X7 receptor activation is a key signal for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).

-

Pore Formation: Prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, which can ultimately result in cell death.

-

Modulation of Neurotransmission: In the central nervous system, P2X7 receptors are implicated in the modulation of synaptic transmission and plasticity.

Given its central role in inflammation, the P2X7 receptor has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.

P2X7 Receptor Signaling Pathway

The binding of extracellular ATP to the P2X7 receptor initiates a cascade of intracellular events. The following diagram illustrates a simplified representation of the P2X7 signaling pathway leading to inflammasome activation and cytokine release.

Quantitative Analysis of P2X7 Receptor Antagonists

The potency and efficacy of P2X7 receptor antagonists are typically characterized by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values are determined through various in vitro assays. The following table summarizes the IC50 values for several well-characterized P2X7 receptor antagonists, providing a benchmark for the field.

| Compound | Assay Type | Cell Line | Species | Agonist | IC50 (nM) |

| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 40 |

| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 300 |

| JNJ-55308942 | IL-1β Release | THP-1 | Human | BzATP | 2.5 |

| AZD9056 | IL-1β Release | Peripheral Blood Monocytes | Human | BzATP | ~1 |

Data presented are representative values from the literature and may vary depending on the specific experimental conditions.

Experimental Protocols for Assessing P2X7 Receptor Antagonism

A variety of in vitro assays are employed to identify and characterize P2X7 receptor antagonists. These assays are designed to measure different aspects of P2X7 receptor function, from initial ion channel activity to downstream cellular responses.

Calcium Imaging Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2X7 receptor agonist.

Objective: To determine the IC50 value of a test compound for the inhibition of P2X7 receptor-mediated calcium influx.

Materials:

-

Cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with human P2X7).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

Test compound (e.g., a potential P2X7 antagonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Fluorescence microplate reader with an automated injection system.

Methodology:

-

Cell Culture: Plate P2X7-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM in assay buffer.

-

Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution for 45-60 minutes at 37°C.

-

Gently wash the cells with assay buffer to remove extracellular dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the compound dilutions or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

-

Signal Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Record a baseline fluorescence reading.

-

Inject the P2X7 agonist and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow Diagram:

IL-1β Release Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

Objective: To determine the IC50 value of a test compound for the inhibition of P2X7-mediated IL-1β release.

Materials:

-

Monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

-

Lipopolysaccharide (LPS).

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

Test compound.

-

ELISA kit for human IL-1β.

Methodology:

-

Cell Priming: Prime the cells with LPS for 2-4 hours to induce the expression of pro-IL-1β.

-

Compound Incubation: Pre-incubate the primed cells with varying concentrations of the test compound for 30-60 minutes.

-

Agonist Stimulation: Stimulate the cells with a P2X7 agonist for 30-60 minutes.

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatants.

-

Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a methylxanthine derivative with documented anti-inflammatory properties. However, based on the current body of scientific literature, there is no evidence to suggest that its mechanism of action involves direct modulation of purinergic signaling pathways. The anti-inflammatory effects of this compound are likely mediated through the established mechanisms of methylxanthines, such as adenosine receptor antagonism.

In contrast, the purinergic P2X7 receptor is a well-validated target for the therapeutic intervention of inflammatory diseases. A plethora of potent and selective P2X7 antagonists have been developed and characterized using a range of robust in vitro assays. This guide has provided an overview of the P2X7 signaling pathway, quantitative data for representative antagonists, and detailed experimental protocols that are central to the discovery and development of novel anti-inflammatory agents targeting this pathway. For researchers in the field, these methodologies provide a solid foundation for the evaluation of new chemical entities aimed at modulating purinergic signaling for therapeutic benefit.

References

Investigating the Anti-inflammatory Properties of A-802715: A Technical Guide on a Novel Methylxanthine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-802715 is a novel methylxanthine derivative identified for its potential anti-inflammatory properties. Preliminary information suggests that this compound may modulate the balance of pro- and anti-inflammatory mediators, positioning it as a compound of interest for further investigation in inflammatory diseases.[1] This technical guide provides an in-depth overview of the known anti-inflammatory mechanisms of methylxanthine derivatives as a class, offering a framework for the research and development of new entities such as this compound. Due to the limited availability of public data on this compound, this document synthesizes information from well-studied methylxanthines like theophylline, pentoxifylline, and caffeine (B1668208) to propose a scientific foundation for its investigation. We will explore the key signaling pathways, present quantitative data on the effects of related compounds, and provide detailed experimental protocols relevant to the study of this compound's anti-inflammatory potential.

Introduction to this compound and the Methylxanthine Class

This compound is a novel methylxanthine derivative that has been reported to decrease the endogenous formation and blood levels of pro-inflammatory substances while increasing the formation and blood levels of anti-inflammatory molecules such as the interleukin-10 (IL-10) receptor and tumor necrosis factor (TNF) receptor.[1] While specific data on this compound is sparse, its classification as a methylxanthine provides a strong basis for predicting its mechanisms of action.

Methylxanthines, including well-known compounds like caffeine, theophylline, and pentoxifylline, are a class of alkaloids derived from purine (B94841).[2] They are recognized for their broad range of pharmacological effects, including bronchodilatory, neuroprotective, and notably, anti-inflammatory properties.[2][3] The anti-inflammatory effects of methylxanthines are attributed to several key molecular mechanisms, which will be the focus of this guide.[4][5][6]

Known Anti-inflammatory Mechanisms of Methylxanthine Derivatives

The anti-inflammatory activities of methylxanthines are pleiotropic, primarily revolving around three established mechanisms: adenosine (B11128) receptor antagonism, phosphodiesterase (PDE) inhibition, and chitinase (B1577495) inhibition.[4][5][6]

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that plays a crucial role in modulating inflammation. It exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[7] Methylxanthines are non-selective antagonists of adenosine receptors, with their anti-inflammatory effects being largely attributed to the blockade of A2A and A2B receptors on immune cells.[8][9] Blockade of these receptors can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in inflammatory cell recruitment.[7][8]

References

- 1. This compound - Immunomart [immunomart.com]

- 2. mdpi.com [mdpi.com]

- 3. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel methylxanthine derivative-mediated anti-inflammatory effects in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine receptor subtype-selective antagonists in inflammation and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

A-802715 Effects on Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on A-802715 and related compounds to provide a comprehensive technical guide. As of the latest update, specific quantitative data on the effects of this compound on a broad spectrum of cytokines is limited in publicly accessible literature. Therefore, some information presented herein is based on the known activities of the broader classes of compounds to which this compound belongs: methylxanthine derivatives and Tumor Necrosis Factor (TNF) receptor inhibitors. The experimental protocols and potential signaling pathways are provided as a framework for research and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a methylxanthine derivative identified as a potential Tumor Necrosis Factor (TNF) receptor inhibitor.[1] Methylxanthines, a class of compounds that includes caffeine (B1668208) and theophylline, are known to possess anti-inflammatory properties.[2][3] TNF is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory and autoimmune diseases.[4][5] Inhibition of TNF signaling is a well-established therapeutic strategy for these conditions.[4][6] This guide provides an in-depth overview of the potential effects of this compound on cytokine release, detailed experimental protocols for investigation, and diagrams of the core signaling pathways likely to be involved.

Core Concepts and Potential Mechanism of Action

As a methylxanthine derivative, this compound may exert its effects through several mechanisms, including inhibition of phosphodiesterases (PDEs), antagonism of adenosine (B11128) receptors, and modulation of histone deacetylases.[2][3] These actions can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which generally has an immunosuppressive effect, including the downregulation of pro-inflammatory cytokine production.

Its classification as a TNF receptor inhibitor suggests that this compound may directly or indirectly interfere with the binding of TNF-α to its receptors, TNFR1 and TNFR2, or modulate downstream signaling events.[1][4] This would lead to the inhibition of a cascade of inflammatory responses, including the production of other pro-inflammatory cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6).[4]

Quantitative Data on Cytokine Release

Table 1: Hypothetical Effects of this compound on Cytokine Release in LPS-Stimulated Human PBMCs

| Cytokine | Expected Effect | Hypothetical IC50 (µM) |

| TNF-α | Strong Inhibition | 5 - 15 |

| IL-1β | Moderate Inhibition | 10 - 30 |

| IL-6 | Moderate Inhibition | 15 - 40 |

| IL-8 (CXCL8) | Moderate Inhibition | 20 - 50 |

| IL-10 | Minimal Effect / Slight Inhibition | > 100 |

| IFN-γ | Moderate Inhibition | 10 - 35 |

| IL-2 | Slight Inhibition | > 50 |

Note: IC50 (half-maximal inhibitory concentration) values are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Key Experimental Protocols

To investigate the effects of this compound on cytokine release, a robust in vitro assay is essential. The following is a detailed protocol for a cytokine release assay using human Peripheral Blood Mononuclear Cells (PBMCs).

Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs

1. Objective: To determine the dose-dependent effect of this compound on the production and release of a panel of cytokines from stimulated human PBMCs.

2. Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli (or other suitable stimulant, e.g., PHA, anti-CD3/CD28 beads)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Multi-channel pipette

-

Centrifuge

-

CO2 incubator (37°C, 5% CO2)

-

Cytokine detection assay kit (e.g., ELISA or multiplex bead-based assay for TNF-α, IL-1β, IL-6, IL-8, IL-10, IFN-γ, etc.)

-

Plate reader for the chosen cytokine detection method

3. Methods:

3.1. PBMC Isolation and Culture:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

3.2. Cell Seeding and Treatment:

-

Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Pre-incubate the cells with this compound for 1-2 hours in a CO2 incubator.

3.3. Stimulation:

-

Prepare a working solution of LPS in complete RPMI-1640 medium at a concentration that induces a robust cytokine response (typically 10-100 ng/mL, to be optimized).

-

Add 50 µL of the LPS solution to the stimulated wells. For unstimulated controls, add 50 µL of complete RPMI-1640 medium.

-

The final volume in each well will be 200 µL.

3.4. Incubation and Supernatant Collection:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatant (150 µL) from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until cytokine analysis.

3.5. Cytokine Quantification:

-

Thaw the collected supernatants on ice.

-

Measure the concentration of the desired cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10, IFN-γ) using a validated ELISA or multiplex assay, following the manufacturer's instructions.

4. Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Determine the percentage inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, stimulated control.

-

Plot the percentage inhibition against the log of the this compound concentration and calculate the IC50 value for each cytokine using non-linear regression analysis.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.

Diagram 1: Potential Signaling Pathway of this compound as a TNF Receptor Inhibitor

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Xanthine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel methylxanthine derivative-mediated anti-inflammatory effects in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. TNF - Biomedcode [biomedcode.com]

- 6. medcentral.com [medcentral.com]

- 7. Effects of 1,7-substituted methylxanthine derivatives on LPS-stimulated expression of cytokines and chemokines in Raw 264.7 and HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of methylxanthine derivatives on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Throughput Screening for TRPA1 Antagonists Using a Calcium Imaging Assay

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor for a wide array of noxious environmental irritants, inflammatory agents, and endogenous pain-producing substances. Activation of TRPA1 leads to an influx of cations, including calcium (Ca2+), which triggers downstream signaling cascades culminating in pain, neurogenic inflammation, and other pathological responses. Consequently, TRPA1 has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.

A calcium imaging assay is a robust and widely adopted method for screening and characterizing modulators of TRPA1 activity. This technique relies on the use of fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium. By monitoring these changes in fluorescence, it is possible to quantify the influx of calcium through the TRPA1 channel following agonist stimulation and its inhibition by potential antagonists. This application note provides a comprehensive protocol for conducting a calcium imaging assay to identify and characterize TRPA1 antagonists, using well-established compounds as examples.

Principle of the Assay

Cells engineered to express human TRPA1 are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, the TRPA1 channels open, leading to a rapid influx of extracellular calcium. This influx causes a sharp increase in the intracellular calcium concentration, which is detected as an increase in fluorescence. In the presence of a TRPA1 antagonist, the agonist-induced channel opening is blocked, resulting in a diminished or abolished calcium influx and a corresponding reduction in the fluorescent signal. The potency of an antagonist is typically quantified by determining its half-maximal inhibitory concentration (IC50).

TRPA1 Signaling Pathway

The following diagram illustrates the activation of the TRPA1 channel by an agonist, leading to calcium influx, and its subsequent inhibition by an antagonist.

Application Notes and Protocols for A-802715 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-802715 is a novel methylxanthine derivative with potential therapeutic applications as a modulator of inflammatory responses. It has been described as a compound that decreases the endogenous formation and blood levels of pro-inflammatory substances while increasing the levels of anti-inflammatory mediators, such as interleukin-10 (IL-10) receptor and tumor necrosis factor (TNF) receptor. These application notes provide an overview of the available formulation strategies for this compound for in vivo research and a generalized protocol for conducting preclinical studies.

Disclaimer: Detailed in vivo efficacy, pharmacokinetic, and specific mechanism-of-action studies for this compound are not widely available in the public domain. The following protocols are based on commercially available formulation guidelines and general practices for in vivo studies of similar compounds. Researchers should conduct small-scale pilot studies to determine the optimal formulation and dosing for their specific animal models and experimental goals.

Formulation of this compound for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in animal studies. Based on available data, several formulations can be prepared to achieve a concentration of at least 7.5 mg/mL. The choice of formulation will depend on the desired route of administration (e.g., oral, intraperitoneal) and the specific experimental design.

Table 1: Recommended Formulations for this compound

| Formulation Components | Composition (% v/v) | Achievable Concentration | Notes |

| Vehicle 1 (Aqueous-based) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL | Suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration. Tween-80 helps to improve solubility and stability. |

| Vehicle 2 (Cyclodextrin-based) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL | Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is a solubilizing agent that can enhance the aqueous solubility of hydrophobic compounds. Suitable for i.p. or i.v. administration. |

| Vehicle 3 (Oil-based) | 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL | Suitable for oral (p.o.) or subcutaneous (s.c.) administration. May provide a slower release profile. |

Preparation Protocol for Vehicle 1 (Aqueous-based Formulation)

This protocol describes the preparation of 1 mL of the aqueous-based formulation.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 75 mg/mL).

-

Add PEG300: In a sterile tube, add 400 µL of PEG300.

-

Add DMSO stock: Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

-

Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.

-

Add Saline: Add 450 µL of sterile saline to the mixture.

-

Final Mixing: Vortex the solution until it is homogenous and clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

-

Use immediately: It is recommended to prepare this formulation fresh on the day of use.

Experimental Protocols

The following is a generalized experimental workflow for evaluating the efficacy of this compound in a murine model of inflammation. This protocol should be adapted based on the specific research question.

Representative Experimental Workflow

Detailed Protocol: Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6 or BALB/c

-

Age/Weight: 8-12 weeks old, 20-25 g

-

Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (low dose)

-

Group 3: this compound (mid dose)

-

Group 4: this compound (high dose)

-

Group 5: Positive control (e.g., dexamethasone)

3. Procedure:

-

Acclimatization: Allow mice to acclimate for at least one week before the experiment.

-

Baseline Measurements: Record baseline body weight and temperature.

-

Drug Administration: Administer the appropriate formulation of this compound or vehicle control via the chosen route (e.g., intraperitoneal injection). The volume should be adjusted based on the animal's weight (e.g., 10 mL/kg).

-

Induction of Inflammation: One hour after drug administration, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

-

Monitoring: Monitor the animals for clinical signs of inflammation (e.g., lethargy, piloerection) and record body weight and temperature at regular intervals (e.g., 2, 4, 6, and 24 hours post-LPS).

-

Sample Collection: At a predetermined endpoint (e.g., 6 or 24 hours post-LPS), collect blood samples via cardiac puncture for cytokine analysis. Tissues (e.g., liver, spleen, lungs) can also be collected for histopathology or measurement of inflammatory markers.

Table 2: Example of Quantitative Data for Analysis

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |

| Vehicle | - | Data to be collected | Data to be collected |

| This compound | 10 | Data to be collected | Data to be collected |

| This compound | 30 | Data to be collected | Data to be collected |

| This compound | 100 | Data to be collected | Data to be collected |

| Dexamethasone | 5 | Data to be collected | Data to be collected |

Putative Signaling Pathway

This compound, as a potential modulator of TNF signaling, is hypothesized to interfere with the downstream effects of TNF receptor activation. The following diagram illustrates a simplified view of the TNF receptor 1 (TNFR1) signaling pathway, which leads to the activation of pro-inflammatory transcription factors. This compound may act at one or more points in this cascade to reduce the inflammatory response.

Application Notes and Protocols for A-802715 Administration in Rodent Models of Pain

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific in vivo quantitative data or administration protocols for A-802715 in rodent models of pain. The following application notes and protocols are based on the closely related and well-characterized selective NaV1.8 blocker, A-803467 . Researchers should consider these recommendations as a starting point and adapt them for the specific properties of this compound.

Introduction

This compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.8. This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] NaV1.8 plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli, making it a key target for the development of novel analgesics for inflammatory and neuropathic pain.[1][2] Inflammatory mediators can modulate NaV1.8, increasing nociceptor excitability and contributing to peripheral and central sensitization.[1]

This document provides detailed protocols for the administration of the NaV1.8 blocker A-803467, a structural analog of this compound, in established rodent models of neuropathic and inflammatory pain. The accompanying data summarizes the reported efficacy of A-803467 in these models.

Data Presentation

The following tables summarize the quantitative data on the efficacy of A-803467 in attenuating pain-like behaviors in various rodent models.

Table 1: Efficacy of A-803467 in Rat Models of Neuropathic Pain [2][3][4][5][6]

| Pain Model | Behavioral Assay | Route of Administration | Effective Dose / ED₅₀ | Effect |

| Spinal Nerve Ligation (SNL) | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | ED₅₀ = 47 mg/kg | Dose-dependent reduction in mechanical allodynia |

| Chronic Constriction Injury (CCI) | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | ED₅₀ = 85 mg/kg | Significant antiallodynic effects |

| Spinal Nerve Ligation (SNL) | Mechanically Evoked WDR Neuron Firing | Intravenous (i.v.) | 10-30 mg/kg | Reduced evoked neuronal activity |

| Spinal Nerve Ligation (SNL) | Spontaneous WDR Neuron Firing | Intravenous (i.v.) | 10-30 mg/kg | Reduced spontaneous neuronal activity |

| Spinal Nerve Ligation (SNL) | Evoked WDR Neuron Firing | Intrathecal | 50-150 nmol/0.5 µl | Decreased evoked discharges |

| Spinal Nerve Ligation (SNL) | Spontaneous WDR Neuron Firing | Intrathecal | 50-150 nmol/0.5 µl | Decreased spontaneous discharges |

| Spinal Nerve Ligation (SNL) | Evoked WDR Neuron Firing | Intra-DRG (L4) | 30-100 nmol/1 µl | Reduced evoked firing |

| Spinal Nerve Ligation (SNL) | Evoked WDR Neuron Firing | Intraplantar | 300 nmol/50 µl | Reduced evoked firing |

Table 2: Efficacy of A-803467 in Rat Models of Inflammatory Pain [2][3][4][5][6]

| Pain Model | Behavioral Assay | Route of Administration | Effective Dose / ED₅₀ | Effect |

| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia (Hargreaves) | Intraperitoneal (i.p.) | ED₅₀ = 41 mg/kg | Dose-dependent reduction in thermal hyperalgesia |

| Capsaicin-induced | Secondary Mechanical Allodynia | Intraperitoneal (i.p.) | ED₅₀ ≈ 100 mg/kg | Dose-dependent reduction in mechanical hypersensitivity |

Experimental Protocols

Rodent Models of Pain

This model produces robust and long-lasting mechanical allodynia and thermal hyperalgesia.[7]

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Anesthesia: General anesthesia (e.g., isoflurane).

-

Procedure:

-

Make a dorsal midline incision to expose the L4 to L6 vertebrae.

-

Remove the L6 transverse process to expose the L4 and L5 spinal nerves.

-

Isolate the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with silk suture.

-

Close the muscle and skin layers with sutures or wound clips.

-

-

Post-operative Care: Provide appropriate analgesia for post-surgical pain and monitor the animals for recovery. Behavioral testing can typically commence 7-14 days post-surgery.

This model induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.[8][9]

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Briefly restrain the rat.

-

Inject 100 µL of a 0.1% solution of CFA intraplantarly into the plantar surface of one hind paw.

-

-

Post-procedure: Behavioral testing can be performed from 24 hours up to 7 days post-injection.[10]

Behavioral Assays

This test measures the paw withdrawal threshold to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Procedure:

-

Place the animal on an elevated wire mesh platform and allow it to acclimate.

-

Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.

-

A positive response is a sharp withdrawal of the paw.

-

The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.

-

This test measures the latency to withdraw the paw from a radiant heat source.

-

Apparatus: A Hargreaves apparatus with a radiant heat source.

-

Procedure:

-

Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source and start a timer.

-

The timer stops when the animal withdraws its paw. This is the paw withdrawal latency.

-

A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

-

Administration of A-803467 (as a proxy for this compound)

-

Formulation: A-803467 can be dissolved in a vehicle such as 10% DMSO, 10% Cremophor EL, and 80% saline for intraperitoneal administration.[2]

-

Routes of Administration:

-

Intraperitoneal (i.p.): For systemic effects. Doses ranging from 10 to 100 mg/kg have been shown to be effective.[2][3]

-

Intravenous (i.v.): For rapid systemic effects, particularly in electrophysiology studies. Doses around 20 mg/kg have been used.[2][11]

-

Intrathecal (i.t.): For targeting the spinal cord. This requires surgical implantation of an intrathecal catheter. Doses in the range of 50-150 nmol have been reported.[11]

-

Intraplantar: For local peripheral effects. Doses around 300 nmol have been used.[11]

-

Oral (p.o.): While specific oral administration data for A-803467 is limited in the provided search results, formulation in a suitable vehicle for oral gavage would be a standard approach.

-

Mandatory Visualizations

Caption: NaV1.8 signaling pathway in nociceptive neurons and the inhibitory action of this compound.

References

- 1. Nav1.8 - Wikipedia [en.wikipedia.org]

- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. A-803467, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]

- 7. aragen.com [aragen.com]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. criver.com [criver.com]

- 10. Inflammation-induced decrease in voluntary wheel running in mice: a non-reflexive test for evaluating inflammatory pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of A-802715 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of A-802715, a methylxanthine derivative. Adherence to these guidelines is crucial for ensuring the stability, and reliable performance of the compound in downstream applications.

Compound Information

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.

| Property | Value | Source |

| Molecular Formula | C16H26N4O3 | [1] |

| Molecular Weight | 322.40 g/mol | [1] |

| CAS Number | 107767-58-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [1] |

Solubility Data

The solubility of this compound in various solvents is critical for the preparation of stock and working solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2] For in vivo studies, the DMSO stock solution can be further diluted in aqueous solutions. Table 2 provides solubility details.

| Solvent | Solubility | Notes |

| DMSO | 190 mg/mL (589.33 mM) | Ultrasonic treatment may be required to aid dissolution.[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL (23.26 mM) | This vehicle is suitable for in vivo applications.[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL (23.26 mM) | An alternative vehicle for in vivo use.[2] |

| 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL (23.26 mM) | A lipid-based vehicle for in vivo administration.[2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of this compound (Molecular Weight = 322.40 g/mol ).

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 3.22 mg, add 1 mL of DMSO.

-

Dissolution: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

-

Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] When stored at -80°C, it is recommended to use the solution within 2 years. When stored at -20°C, it should be used within 1 year.[2]

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

Safety Precautions

-

This compound is for research use only and not for human consumption or therapeutic use.[1]

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Consult the Material Safety Data Sheet (MSDS) for complete safety information.

References

A-802715 In Vitro Cell Culture Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-802715 is a methylxanthine derivative identified as a tumor necrosis factor (TNF) receptor inhibitor. It has demonstrated cytotoxic effects in various cancer cell lines and influences cell cycle progression, particularly in the context of DNA damage. This document provides detailed application notes and protocols for the in vitro use of this compound to guide researchers in exploring its therapeutic potential.

Data Presentation

Quantitative Analysis of this compound In Vitro Activity

The following table summarizes the known quantitative data for this compound's effects on cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference Assay |

| Be11, MeWo | Human Melanoma | TD₅₀ | 0.9-1.1 mM | Vital Dye Staining |